An In-depth Technical Guide to the Isomers of Tetrachloropropene
An In-depth Technical Guide to the Isomers of Tetrachloropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of tetrachloropropene, a group of chlorinated alkenes with the chemical formula C₃H₂Cl₄. This document details their physical and chemical properties, experimental protocols for their synthesis, and a visualization of the key synthetic pathways. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.
Isomers of Tetrachloropropene
Several structural and geometric isomers of tetrachloropropene exist, each with unique properties. The primary isomers discussed in this guide are:
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1,1,2,3-Tetrachloropropene
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1,1,3,3-Tetrachloropropene
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1,2,3,3-Tetrachloropropene
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2,3,3,3-Tetrachloropropene
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1,3,3,3-Tetrachloropropene
Physicochemical Properties
The following table summarizes the known physicochemical properties of the tetrachloropropene isomers. Data has been compiled from various sources and is presented for comparative analysis.
| Property | 1,1,2,3-Tetrachloropropene | 1,1,3,3-Tetrachloropropene | 1,2,3,3-Tetrachloropropene | 2,3,3,3-Tetrachloropropene |
| CAS Number | 10436-39-2[1] | 18611-43-3[2] | 20589-85-9[3] | 16500-91-7[4] |
| Molecular Weight | 179.86 g/mol [5] | 179.9 g/mol [6] | 179.9 g/mol | 179.9 g/mol [4] |
| Boiling Point | 162 °C @ 743 mmHg[7], 167.1 °C[8] | 176.1 °C @ 760 mmHg[9] | No data available | No data available |
| Density | 1.5498 g/mL @ 20 °C[7], 1.5409 g/mL[8] | 1.532 g/cm³[9] | No data available | No data available |
| Refractive Index | 1.5202 @ 20 °C[7], 1.5121 (estimate)[8] | 1.511[9] | No data available | No data available |
| Appearance | Colorless oily liquid[8] | Colorless to yellowish liquid[6] | No data available | No data available |
| Solubility | Soluble in chloroform and carbon tetrachloride[8] | No data available | No data available | No data available |
| Vapor Pressure | 4.676 kPa @ 74.8 °C[8] | 1.49 mmHg @ 25 °C[9] | No data available | No data available |
| Flash Point | No data available | 64 °C[9] | No data available | No data available |
Experimental Protocols
Detailed methodologies for the synthesis of key tetrachloropropene isomers are outlined below. These protocols are based on established patent literature and provide a foundation for laboratory-scale synthesis.
Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene
The synthesis of 1,1,2,3-tetrachloropropene can be achieved through a multi-step process starting from the reaction of ethylene with carbon tetrachloride.[10]
Step 1: Synthesis of 1,1,1,3-Tetrachloropropane
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Charge a reaction vessel with carbon tetrachloride, a source of metallic iron (activator), and a promoter (e.g., trialkyl phosphite or a phosphorus(V) compound with a phosphoryl group).
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Introduce ethylene into the liquid phase.
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Maintain the reaction temperature between 50°C and 150°C, preferably 70°C to 130°C.[11]
Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane
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Slowly add a caustic solution to the 1,1,1,3-tetrachloropropane containing a phase transfer catalyst.
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Agitate the reaction mixture at a temperature between 40°C and 80°C, preferably 50°C to 75°C.[10]
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After the addition is complete, continue stirring at the reaction temperature, then cool the mixture.
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Separate and discard the aqueous phase. The organic phase contains a mixture of 1,1,3- and 3,3,3-trichloropropene.
Step 3: Chlorination of Trichloropropene Mixture
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Chlorinate the trichloropropene mixture from the previous step, preferably in the presence of ultraviolet light, to produce 1,1,1,2,3-pentachloropropane.
Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
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Dehydrochlorinate the 1,1,1,2,3-pentachloropropane using a base to produce a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes.
Step 5: Isomerization of 2,3,3,3-Tetrachloropropene
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Contact the mixture of tetrachloropropenes with a Lewis acid catalyst, such as anhydrous ferric chloride, to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene.[11] This isomerization can be quantitative.[11]
Protocol 2: Synthesis of 1,1,3,3-Tetrachloropropene
1,1,3,3-Tetrachloropropene can be synthesized via the dehydrochlorination of 1,1,1,3,3-pentachloropropane.[12]
Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane
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Combine vinyl chloride, carbon tetrachloride, iron powder, and an organophosphate (e.g., tributylphosphate) in a reaction vessel.
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The reaction, known as the Kharasch reaction, is typically carried out at temperatures ranging from 80°C to 125°C.[12]
Step 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane
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Perform a reactive distillation of the 1,1,1,3,3-pentachloropropane in the presence of ferric chloride.
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The dehydrochlorination reaction produces 1,1,3,3-tetrachloropropene and hydrogen chloride, which are continuously removed from the reaction zone by distillation.[12]
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The reactive distillation can be conducted at temperatures between 60°C and 160°C, with a preferred range of 80°C to 100°C.[12]
Visualization of Synthetic Pathway
The following diagram illustrates the multi-step synthesis of 1,1,2,3-tetrachloropropene, highlighting the key intermediates and reaction types.
Caption: Synthesis pathway of 1,1,2,3-Tetrachloropropene.
References
- 1. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]
- 2. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,3-Tetrachloro-propene | C3H2Cl4 | CID 30191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propene, 2,3,3,3-tetrachloro- | C3H2Cl4 | CID 588742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrachloropropene | 10436-39-2 [chemicalbook.com]
- 6. 1,1,3,3-Tetrachloroprop-1-ene|Research Chemical [benchchem.com]
- 7. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 8. chembk.com [chembk.com]
- 9. 1,1,3,3-Tetrachloroprop-1-ene|lookchem [lookchem.com]
- 10. US4650914A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 11. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 12. US20170081263A1 - Method for making 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]
